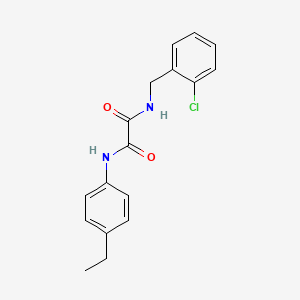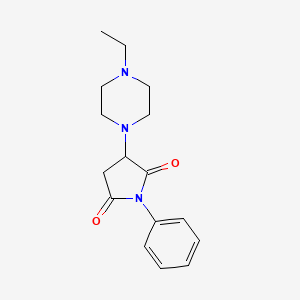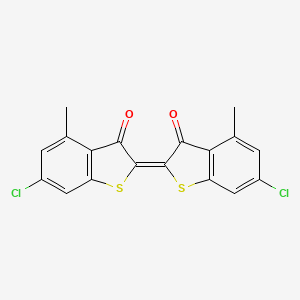
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide, also known as CEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the ethanediamide family and is synthesized using a specific method.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves its ability to modulate various signaling pathways and enzymes involved in various cellular processes. This compound achieves this by binding to specific receptors and enzymes and altering their activity. For example, in cancer cells, this compound binds to the estrogen receptor and inhibits its activity, leading to the inhibition of cancer cell growth. In neurons, this compound enhances the activity of various antioxidant enzymes such as catalase and superoxide dismutase, leading to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and suppresses the activity of various signaling pathways. In neurons, this compound enhances the activity of various antioxidant enzymes and modulates the activity of various neurotransmitters. In crops, this compound enhances the growth and yield of various crops by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
実験室実験の利点と制限
The advantages of using N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide in lab experiments include its high yield, purity, and specificity. This compound can be synthesized using a specific method, which results in a high yield and purity. This compound is also specific in its activity, which makes it an ideal compound for studying specific cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and limited availability. This compound has been shown to be toxic at high concentrations, which limits its use in in vivo studies. This compound is also not widely available, which limits its use in large-scale studies.
将来の方向性
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and crop improvement. Another direction is to study its potential toxicity and develop strategies to mitigate its toxicity. Additionally, further studies are needed to investigate the optimal dosage and administration of this compound for various applications. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound.
合成法
The synthesis of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves the reaction of 2-chlorobenzylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield. The purity of this compound can be further enhanced using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and crop improvement. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegeneration. This compound achieves this by enhancing the activity of various antioxidant enzymes and modulating the activity of various neurotransmitters. In crop improvement, this compound has been shown to enhance the growth and yield of various crops such as rice, wheat, and maize. This compound achieves this by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-12-7-9-14(10-8-12)20-17(22)16(21)19-11-13-5-3-4-6-15(13)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVFMDSVZROIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5026725.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5026731.png)

![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B5026757.png)
![heptyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5026764.png)
amino]benzamide](/img/structure/B5026769.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5026799.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5026803.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)